Sulfathiazole

Description

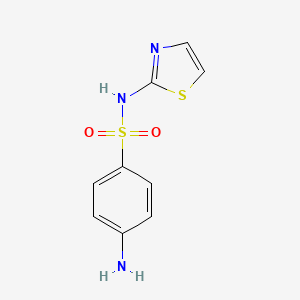

This compound is a 1,3-thiazole compound having a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, an environmental contaminant, a xenobiotic, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a member of 1,3-thiazoles, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.

This compound is a short-acting sulfa drug. It used to be a common oral and topical antimicrobial until less toxic alternatives were discovered. It is still occasionally used, sometimes in combination with sulfabenzamide and sulfacetamide. Except for those formulated for vaginal use, the FDA withdrew its approval for the use of all drug products containing this compound.

This compound is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1945 and is indicated for bacterial disease. It was withdrawn in at least one region.

A this compound compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine.

See also: Sulfamethoxazole (related); Sulfamoxole (related); Sulfadimethoxine (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-74-1 (mono-hydrochloride salt) | |

| Record name | Sulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026068 | |

| Record name | Sulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base., White solid; [HSDB], Solid | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Amorphous powder. Practically insol in water /Polymer with formaldehyde/, Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether., Slightly soluble in dimethyl sulfoxide., In water, 373 mg/L at 25 °C | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown plates, rods or powder from 45% alcohol, Yellowish-white prismatic rods and six sided plates and prisms | |

CAS No. |

72-14-0 | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-thiazolyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfathiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7FKS2XWQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

396.5 °F (Form I); 347 °F (Form II) (NTP, 1992), 175 °C (form a); 202 °C (form b), 189 °C | |

| Record name | SULFATHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFATHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfathiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulfathiazole's Inhibition of Folic Acid Synthesis: A Technical Guide

For Immediate Release

This technical guide provides a detailed examination of the mechanism of action of sulfathiazole, a sulfonamide antibiotic, focusing on its role as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS) in the bacterial folic acid synthesis pathway. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the drug's mechanism, quantitative inhibitory data, and relevant experimental methodologies.

Core Mechanism of Action

This compound functions as a bacteriostatic agent by disrupting the de novo synthesis of folic acid (vitamin B9) in susceptible bacteria.[1] Unlike humans, who acquire folic acid from their diet, many bacteria rely on their own synthesis pathway, making it an effective and selective target for antimicrobial therapy.[1]

The key enzyme in this pathway targeted by this compound is dihydropteroate synthase (DHPS).[2] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3] this compound is a structural analog of PABA, and due to this similarity, it competitively binds to the active site of DHPS.[1] This competitive inhibition prevents PABA from binding, thereby halting the production of dihydropteroate and subsequent synthesis of dihydrofolic acid and tetrahydrofolic acid. The depletion of these essential folate derivatives ultimately inhibits the synthesis of nucleotides (purines and thymidine) and certain amino acids, leading to the cessation of bacterial growth and replication.[1]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the specific point of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a mutationally altered dihydropteroate synthase contributing to this compound resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Mutations Contributing to this compound Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Charting the Historical Significance of Sulfathiazole in Antimicrobial Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfathiazole, a prominent member of the sulfonamide class of drugs, holds a pivotal position in the annals of antimicrobial therapy. Emerging in the pre-penicillin era, it represented a monumental leap forward in the fight against bacterial infections, saving countless lives and ushering in the age of chemotherapy. This technical guide provides an in-depth exploration of the historical significance of this compound, detailing its discovery, mechanism of action, clinical applications, and the eventual factors that led to its decline. Through a comprehensive review of historical and contemporary data, detailed experimental protocols, and visual representations of key pathways, this document serves as a critical resource for understanding the trajectory of a landmark antimicrobial agent and the enduring lessons it offers for modern drug development.

Introduction: A New Dawn in the Fight Against Infection

Prior to the 1930s, the medical community had a limited arsenal (B13267) against systemic bacterial infections, with mortality rates for diseases like pneumonia and sepsis remaining alarmingly high. The landscape of medicine was irrevocably altered with the discovery of Prontosil in the early 1930s by German chemist Gerhard Domagk.[1] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, para-aminobenzenesulfonamide, or sulfanilamide (B372717).[1] This breakthrough catalyzed the synthesis of thousands of sulfanilamide derivatives, each with the potential for enhanced efficacy and reduced toxicity. Among these, this compound, synthesized in the late 1930s, emerged as a particularly potent and widely used antibacterial agent.[1] It quickly became a cornerstone of medical treatment during World War II, dramatically reducing morbidity and mortality from a wide range of bacterial infections.[2]

Mechanism of Action: A Competitive Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[3] This allows the host's immune system to effectively clear the infection. The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4]

Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo. Folic acid is an essential precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[4][5] The DHPS enzyme catalyzes a critical step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.

This compound is a structural analog of PABA, meaning it has a similar molecular shape. This structural mimicry allows this compound to bind to the active site of the DHPS enzyme, competitively inhibiting PABA from binding.[4] By blocking this essential enzymatic step, this compound effectively halts the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, the biologically active form of folic acid.[4][5] This disruption of the folic acid synthesis pathway ultimately leads to the cessation of bacterial growth and division.[4]

Caption: Competitive inhibition of dihydropteroate synthase by this compound, halting folic acid synthesis.

Data Presentation: Antimicrobial Spectrum of this compound

This compound exhibited a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[3] However, comprehensive quantitative data from its era of peak use is limited. The following table summarizes available Minimum Inhibitory Concentration (MIC) data. It is important to note that widespread resistance has since developed, and these historical values may not reflect the susceptibility of contemporary bacterial strains.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |

| Escherichia coli | Negative | 0.25 - 14 | MIC for the parent strain was 0.25 µg/mL, while resistant strains showed MICs of 10 and 14 µg/mL. |

| Haemophilus parasuis | Negative | 32 - 512 | Data from a product data sheet. |

| Staphylococcus aureus | Positive | Data not consistently available | Historical texts suggest activity, but specific MIC ranges are not readily found in the reviewed literature. |

| Streptococcus pneumoniae | Positive | Data not consistently available | A primary target for early sulfonamide therapy, but specific MICs for this compound are scarce in modern databases. |

| Streptococcus pyogenes | Positive | Data not consistently available | Another key target of early sulfa drugs with limited specific historical MIC data for this compound. |

Experimental Protocols

Historical Synthesis of this compound

The industrial synthesis of this compound in the 1940s was a multi-step process. A common pathway is outlined below, derived from historical chemical literature.

Objective: To synthesize this compound from acetanilide.

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Pyridine

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

Preparation of p-Acetamidobenzenesulfonyl Chloride:

-

Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled, low temperature.

-

The reaction mixture is then carefully poured over crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

-

Condensation with 2-Aminothiazole:

-

The p-acetamidobenzenesulfonyl chloride is then reacted with 2-aminothiazole in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

-

This condensation reaction forms N-acetylthis compound.

-

-

Hydrolysis:

-

The N-acetylthis compound is hydrolyzed by heating with aqueous sodium hydroxide to remove the acetyl protecting group.

-

The reaction mixture is then neutralized with hydrochloric acid to precipitate the final product, this compound.

-

The this compound is collected by filtration, washed with water, and dried.

-

Caption: A simplified workflow for the historical synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

The broth dilution method was a fundamental technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents like this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound stock solution of known concentration

-

Sterile nutrient broth (e.g., Mueller-Hinton Broth)

-

Sterile test tubes or microtiter plate

-

Bacterial isolate cultured to a standardized density (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

A series of two-fold dilutions of the this compound stock solution is prepared in sterile nutrient broth in a row of test tubes or wells of a microtiter plate.

-

This creates a gradient of decreasing antibiotic concentrations.

-

A positive control tube/well containing only broth and a negative control tube/well containing broth and the bacterial inoculum (no antibiotic) are also prepared.

-

-

Inoculation:

-

Each tube/well (except the positive control) is inoculated with a standardized suspension of the bacterial isolate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Incubation:

-

The tubes/plate are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

Following incubation, the tubes/wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Caption: Workflow for the broth microdilution method to determine MIC.

The Decline of a "Wonder Drug"

Despite its initial success, the reign of this compound as a frontline antimicrobial was relatively short-lived. Several factors contributed to its decline in the mid- to late-1940s and beyond:

-

Bacterial Resistance: The widespread and often indiscriminate use of this compound led to the rapid emergence of resistant bacterial strains.[1] Bacteria can develop resistance to sulfonamides through several mechanisms, most notably mutations in the folP gene, which encodes for the DHPS enzyme. These mutations can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to PABA.

-

Toxicity and Side Effects: this compound was associated with a range of adverse effects, including allergic reactions (such as skin rashes and fever), crystalluria (the formation of drug crystals in the urine, leading to kidney damage), and hematological disorders.[6] The risk of crystalluria necessitated adequate hydration in patients receiving the drug.

-

The Advent of Penicillin: The discovery and mass production of penicillin during World War II provided a more potent and generally safer alternative to sulfonamides for many infections.[1] Penicillin's bactericidal (bacteria-killing) mechanism of action was often more effective than the bacteriostatic effect of sulfonamides. The subsequent discovery and development of a vast array of other antibiotic classes further relegated this compound to a secondary role.

Enduring Legacy and Conclusion

The historical significance of this compound in antimicrobial therapy cannot be overstated. It was one of the first truly effective systemic antibacterial agents, fundamentally changing the prognosis for patients with life-threatening infections.[1] The story of this compound also serves as a critical cautionary tale in the age of antimicrobial resistance. Its rapid rise and subsequent fall due to the emergence of resistance underscore the evolutionary pressure that antibiotics exert on bacterial populations and the imperative for judicious antibiotic stewardship.

For researchers and drug development professionals today, the legacy of this compound offers several key insights:

-

The Power of Synthetic Chemistry: The development of this compound from a synthetic dye highlights the power of chemical modification to create life-saving drugs.

-

The Importance of Understanding Mechanism of Action: Elucidating the competitive inhibition of a key metabolic pathway was crucial to understanding both the efficacy and the limitations of sulfonamides.

-

The Inevitability of Resistance: The this compound experience was an early and stark lesson in the adaptability of bacteria and the transient nature of antibiotic efficacy in the absence of careful management.

While no longer a primary therapeutic agent in human medicine, this compound remains a compound of significant historical and scientific importance. Its study provides a valuable lens through which to view the evolution of antimicrobial chemotherapy and the ongoing challenges in the fight against infectious diseases.

References

- 1. Minimum bactericidal concentration of sulfamethoxazole-trimethoprim for Haemophilus influenzae: correlation with prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of Mutations Contributing to this compound Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies Pertaining to the Antibacterial Activity of this compound and its Methyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Bactericidal Concentration of Sulfamethoxazole-Trimethoprim for Haemophilus influenzae: Correlation with Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfathiazole Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfathiazole, an early-20th-century sulfonamide antibiotic, played a pivotal role in combating bacterial infections prior to the advent of modern antibiotics. While its systemic use in humans has diminished due to widespread bacterial resistance and the development of safer alternatives, it remains a compound of significant interest in veterinary medicine and antimicrobial research.[1] This technical guide provides a comprehensive analysis of this compound's mechanism of action, its antibacterial spectrum with a focus on Gram-positive bacteria, and the standardized experimental protocols used to evaluate its efficacy. Through detailed diagrams and summarized data, this document serves as a technical resource for professionals in drug development and microbiology.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound exerts a bacteriostatic effect, inhibiting the growth and replication of bacteria rather than causing direct cell death.[2][3] This allows the host's immune system to clear the infection. The primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[2][4][5]

Bacteria must synthesize their own folic acid, which is an essential precursor for the production of nucleotides (for DNA and RNA synthesis) and certain amino acids.[2][4] In contrast, humans and other mammals obtain folic acid from their diet, and therefore lack the DHPS enzyme.[2] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.[2]

This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme.[2][3] Due to this structural similarity, this compound competes with PABA for the active site of DHPS. When this compound binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby blocking the synthesis of dihydropteroic acid. This disruption halts the entire folic acid pathway, leading to a depletion of essential metabolites and the cessation of bacterial growth and division.[2][6]

Antibacterial Spectrum Against Gram-Positive Bacteria

This compound historically possessed a broad spectrum of activity, encompassing a wide range of Gram-positive and Gram-negative bacteria.[1][3] However, its clinical utility has been severely limited by the emergence and spread of resistance. The in-vitro efficacy of an antibiotic is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a bacterium.[1]

Quantitative MIC data for this compound against specific Gram-positive pathogens is sparse in recent literature, reflecting its diminished clinical use. The available data, often from older studies or research on related sulfonamides, indicates significant variability and high levels of resistance among key species.

Table 1: Summary of In-Vitro Activity of Sulfonamides Against Gram-Positive Bacteria

| Bacterial Species | Gram Stain | Sulfonamide Agent | Reported MIC (µg/mL) | Notes & References |

| Staphylococcus aureus | Positive | This compound | Not Inhibitory | A 2013 study noted that this compound did not inhibit S. aureus growth, while a synthesized derivative did, suggesting widespread resistance to the parent compound.[2] |

| Staphylococcus aureus | Positive | Sulfonamide Derivatives | 32 - 128 | A study on MRSA and MSSA clinical isolates found MICs for certain sulfonamide derivatives against the reference strain S. aureus ATCC 29213 to be in this range.[4] |

| Streptococcus pyogenes | Positive | Sulfaisodimidine | <2 to >512 | A 1987 survey showed a wide MIC distribution for a related sulfonamide, with a peak at 32 µg/mL, indicating varied susceptibility.[7] |

| Streptococcus pyogenes | Positive | Trimethoprim-Sulfamethoxazole | 0.04 - 0.09 (Geometric Mean) | Studies confirm high in vitro susceptibility to the combination drug SXT, though this does not reflect the activity of this compound alone.[8] |

Note: The widespread use of this compound has led to significant resistance, and susceptibility can vary dramatically. The MIC for many common pathogens often exceeds clinically achievable concentrations.

Experimental Protocols for Determining Antibacterial Spectrum

The determination of a compound's antibacterial activity is performed using standardized laboratory methods established by bodies like the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is considered a gold standard for quantitative MIC testing.

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium using serial dilutions in a 96-well microtiter plate.

Detailed Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve twice the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the prepared this compound solution (2x concentration) is added to well 1. A two-fold serial dilution is then performed by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as the positive control (no drug), and well 12 serves as the negative control (no bacteria).

-

Inoculum Preparation: The Gram-positive bacterial strain to be tested is grown on an appropriate agar (B569324) medium. Several colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: 50 µL of the final bacterial inoculum is added to wells 1 through 11, bringing the total volume in each well to 100 µL. Well 12 receives 50 µL of sterile broth only.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

Other Relevant Methods

-

Agar Dilution: This method involves preparing a series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of the antimicrobial agent. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

-

Disk Diffusion (Kirby-Bauer Test): While primarily a qualitative method, it is widely used for susceptibility testing. A paper disk impregnated with a specific concentration of this compound is placed on an agar plate swabbed with the test bacterium. The drug diffuses into the agar, creating a concentration gradient. After incubation, a clear "zone of inhibition" will appear around the disk if the bacteria are susceptible. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Conclusion

This compound is a bacteriostatic agent that functions by competitively inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway.[1] Although it historically showed a broad spectrum of activity against many Gram-positive bacteria, its clinical efficacy has been significantly compromised by the high prevalence of bacterial resistance. Current in-vitro data for this compound is limited, and available information suggests that many clinically relevant Gram-positive pathogens, such as Staphylococcus aureus and Streptococcus pyogenes, are now largely resistant. Despite its decline in systemic clinical use, this compound remains a foundational compound for understanding antimicrobial mechanisms and serves as a reference in the ongoing development of novel sulfonamide-based therapeutics.

References

- 1. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of this compound Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

A Technical Guide to the Antibacterial Spectrum of Sulfathiazole Against Gram-Negative Bacteria

Introduction

Sulfathiazole is a short-acting sulfonamide antibiotic that was a cornerstone of antibacterial therapy in the mid-20th century.[1] As a member of the sulfa drug class, it exhibits broad-spectrum bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Although its systemic use in humans has declined with the advent of newer, less toxic antibiotics, this compound remains a significant compound in veterinary medicine and as a reference standard in antimicrobial research.[1][2] This guide provides a detailed analysis of its mechanism of action, antibacterial spectrum against Gram-negative organisms, and the standard experimental protocols used to evaluate its efficacy.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

This compound's antibacterial effect is bacteriostatic, meaning it inhibits the growth and replication of bacteria, relying on the host's immune system to clear the infection.[1][4] The primary mechanism is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][4][5]

Bacteria must synthesize their own folic acid, which is an essential precursor for the production of nucleotides (for DNA and RNA synthesis) and certain amino acids.[1][4] this compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme.[4][6] Due to this structural similarity, this compound competes with PABA for the active site of DHPS.[4] When this compound binds to the enzyme, it blocks the formation of dihydropteroic acid, halting the folic acid synthesis pathway.[1][6] This selective toxicity is effective because human cells do not synthesize their own folic acid; they acquire it from their diet and therefore lack the DHPS enzyme.[1][4]

Antibacterial Spectrum and Quantitative Data

This compound is effective against a range of Gram-negative bacteria, though the emergence of widespread resistance has significantly limited its clinical utility.[1] Its effectiveness can also be reduced in the presence of pus or tissue breakdown products, which may contain PABA that can outcompete this compound.[1] The in-vitro efficacy is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[1]

The following table summarizes available MIC data for this compound against select Gram-negative bacteria. It is critical to note that as an older antibiotic, comprehensive contemporary MIC data is limited, and values can vary substantially between different strains.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Notes |

| Haemophilus parasuis | Negative | 32 - 512[1][7] | Wide range indicates variable susceptibility. |

| Escherichia coli | Negative | Activity demonstrated[8] | Specific, standardized MIC data is not readily available in recent literature, but some studies confirm its effectiveness.[1][8] |

| Pseudomonas aeruginosa | Negative | Generally resistant[1] | This species is noted for its intrinsic and acquired resistance mechanisms. |

Note: The widespread use of this compound has led to significant resistance, and the MIC for many common pathogens often exceeds clinically achievable concentrations.[1]

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial activity of this compound is determined using standardized methods established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The most common quantitative and qualitative methods are broth microdilution and disk diffusion, respectively.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).[1]

Detailed Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration required for the assay.[1]

-

Serial Dilutions: Two-fold serial dilutions of the this compound solution are performed across the wells of a 96-well microtiter plate.[1] Each well typically contains a final volume of 100 µL of the diluted antibiotic.[1]

-

Inoculum Preparation: The Gram-negative bacterial strain to be tested is grown overnight on an appropriate agar (B569324) medium. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]

-

Inoculum Dilution and Inoculation: The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each microtiter well after addition.[1] A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.[1]

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., no turbidity) when compared to the growth control well.[1]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of a bacterium's susceptibility to an antibiotic.

Detailed Methodology:

-

Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland standard as described in the broth microdilution method.[1]

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure uniform growth.[1]

-

Disk Application: Paper disks impregnated with a standardized concentration of this compound are placed firmly on the surface of the inoculated agar.[1]

-

Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.[1]

-

Interpretation: The diameter of the zone of growth inhibition around the this compound disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from CLSI) to classify the bacterium as Susceptible (S), Intermediate (I), or Resistant (R).[1]

References

- 1. benchchem.com [benchchem.com]

- 2. cosmochemistryindia.com [cosmochemistryindia.com]

- 3. guidechem.com [guidechem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. e-lactancia.org [e-lactancia.org]

- 8. studylib.net [studylib.net]

An In-depth Technical Guide on the Core: Sulfathiazole's Bacteriostatic vs. Bactericidal Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of sulfathiazole, a historically significant sulfonamide antibiotic. The focus is on its mechanism of action and its classification as a bacteriostatic agent, contrasting this with bactericidal effects. This document outlines the molecular pathways, experimental protocols for determination, and available quantitative data.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound exerts its antimicrobial effect by acting as a competitive inhibitor of a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an effective target for selective toxicity.[1]

The mechanism is as follows:

-

Structural Analogue: this compound is a structural analogue of para-aminobenzoic acid (PABA), a natural substrate required by bacteria.[1][2]

-

Enzyme Inhibition: Due to its structural similarity, this compound competes with PABA for the active site of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][3]

-

Pathway Disruption: When this compound binds to DHPS, it blocks the condensation of PABA with pteridine. This action prevents the synthesis of dihydropteroic acid, a crucial precursor to dihydrofolic acid and, ultimately, tetrahydrofolic acid.[3]

-

Bacteriostasis: Tetrahydrofolic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids—the fundamental building blocks of DNA, RNA, and proteins.[1] By halting the production of these necessary components, this compound stops bacterial growth and replication.[1] This inhibition of proliferation, rather than direct killing of the bacteria, is known as a bacteriostatic effect.[3][4] The host's immune system is then typically able to clear the static bacterial population.[1]

Defining Bacteriostatic vs. Bactericidal Activity

The distinction between bacteriostatic and bactericidal action is determined quantitatively through in vitro susceptibility testing. The two key parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[5]

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period (typically 18-24 hours).[6][7]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[6][8]

The relationship between these two values determines the classification:

-

Bactericidal: The agent is considered bactericidal if the MBC is close to the MIC. A formal ratio of MBC/MIC ≤ 4 is the standard definition.[6][7]

-

Bacteriostatic: The agent is classified as bacteriostatic if a much higher concentration is required to kill the bacteria than to inhibit its growth. The formal definition is an MBC/MIC ratio > 4 .[6][7]

It is important to note that this classification is not absolute; some agents considered bacteriostatic can be bactericidal against certain organisms or at very high concentrations.[9][10]

Experimental Protocols for Determining Antimicrobial Activity

Standardized methods are crucial for accurately determining MIC and MBC values. The broth microdilution method is a foundational technique.

This method determines the lowest concentration of an antibiotic that inhibits bacterial growth in a liquid medium.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform two-fold serial dilutions of this solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[3]

-

Inoculum Preparation: Grow the bacterial strain to be tested on an agar (B569324) medium overnight. Suspend colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]

-

Interpretation: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[3]

This protocol is a direct extension of the MIC test.

-

Subculturing: Following the MIC reading, select the wells showing no visible growth. Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each of these clear wells.[11]

-

Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).[11][12]

-

Incubation: Incubate these plates at 37°C for 24 hours.[12]

-

Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][13]

Quantitative Data for this compound

As this compound is an older antimicrobial agent whose systemic use has largely been superseded by newer, less toxic alternatives, comprehensive and recent quantitative MBC data is scarce in publicly available literature.[3] However, some MIC values have been reported. The data below represents values found for specific strains and should not be considered exhaustive. The absence of corresponding MBC values prevents the calculation of an MBC/MIC ratio to formally confirm its bacteriostatic nature through this data.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | BN102 (Parent Strain) | 0.25 | [3] |

| Escherichia coli | BN122 (Resistant) | 10 | [3] |

| Escherichia coli | BN123 (Resistant) | 14 | [3] |

| Haemophilus parasuis | Not Specified | 32 - 512 | [5] |

Note: The classification of this compound as bacteriostatic is primarily based on its well-understood mechanism of action, which inhibits replication rather than directly lysing bacterial cells.

Discussion and Clinical Implications

The bacteriostatic nature of this compound has important implications for its use. Because the drug only halts bacterial growth, a competent host immune system is required to ultimately eradicate the infection.[1] This is a key consideration in clinical settings. For instance, in immunocompromised patients, a bactericidal agent that actively kills bacteria is often preferred to reduce the bacterial load more rapidly and definitively.[5]

Furthermore, the selective pressure exerted by bacteriostatic agents can contribute to the development of resistance.[5] Resistance to this compound can arise from mechanisms such as mutations in the folP gene, which codes for the DHPS enzyme, reducing the drug's binding affinity.

Conclusion

This compound is a classic bacteriostatic antibiotic that functions by competitively inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This action halts the production of essential components for DNA, RNA, and protein synthesis, thereby inhibiting bacterial proliferation. The distinction between this bacteriostatic effect and a bactericidal one is quantitatively defined by the MBC/MIC ratio, which is determined through standardized laboratory protocols such as broth microdilution and subsequent subculturing. While comprehensive quantitative data for this compound is limited due to its reduced clinical use, its mechanism of action firmly places it in the bacteriostatic category, a classification with significant implications for therapeutic application and the management of bacterial infections.

References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Mutations Contributing to this compound Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. e-lactancia.org [e-lactancia.org]

- 6. researchgate.net [researchgate.net]

- 7. idstewardship.com [idstewardship.com]

- 8. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 9. Virtually screened novel this compound derivatives as a potential drug candidate for methicillin-resistant Staphylococcus aureus and multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. foamid.com [foamid.com]

- 11. mdpi.com [mdpi.com]

- 12. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of mutations contributing to this compound resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfathiazole Sodium Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sulfathiazole sodium salt, a critical organosulfur compound utilized as a short-acting sulfonamide antibiotic.[1][2][3][4][5] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining experimental protocols, and visualizing relevant biological and experimental workflows.

Core Physicochemical Properties

This compound sodium salt is the sodium salt of this compound. The presence of the sodium salt significantly enhances its aqueous solubility compared to the parent compound, this compound, which is poorly soluble in water.[6][7] It is a white to off-white, hygroscopic powder.[7]

Solubility Profile

The solubility of this compound sodium salt is a critical parameter for its formulation and delivery. While this compound itself has very low aqueous solubility, its sodium salt is highly soluble in water.[6][7][8] The solubility is influenced by the solvent, temperature, and pH of the medium.[9]

Data Presentation: Solubility

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 50 mg/mL | Highly soluble.[7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 59 mg/mL | Saturation unknown.[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 mg/mL | Fresh, non-moisture-absorbed DMSO is recommended as moisture can reduce solubility.[4] |

Note: Quantitative solubility data for this compound sodium salt in a wide range of organic solvents and across various temperatures is not extensively available in the public domain. The provided data is based on available information.

The pH of the solution significantly impacts the solubility of sulfonamides. For this compound, which is a weakly acidic drug, increasing the pH generally increases its solubility.[6] While specific data for the sodium salt is not detailed, it is expected to be highly soluble in neutral to alkaline aqueous solutions.

Stability Profile

The stability of this compound sodium salt is influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents. Solutions of sodium salts of most sulfonamides are strongly basic and can deteriorate rapidly.[8]

Data Presentation: Stability and Degradation

| Condition | Effect | Degradation Products/Pathways |

| Light (Photodegradation) | Significant degradation upon exposure to UV light.[10] | An isomeric photoproduct, 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole, has been identified.[10][11] Cleavage of the sulfonamide bond is a potential pathway.[10] Most sulfonamides slowly darken upon light exposure.[8][10] |

| pH (Hydrolysis) | Can undergo hydrolysis under acidic and basic conditions.[10] | Two hydrolytic decomposition products have been identified under acidic conditions, though their structures are not specified.[10] |

| Temperature (Thermal Degradation) | Heating a solution can induce degradation.[10] | Specific thermal degradation products are not detailed in the provided search results. |

| Oxidation | Susceptible to degradation by oxidizing agents like hydrogen peroxide.[10] | Specific oxidation products are not detailed in the provided search results. |

| Humidity (Solid-State) | Amorphous this compound sodium can crystallize to a sesquihydrate in the presence of moisture.[12] | Moisture-induced phase transformation.[12] |

Storage Recommendations

-

Solid Form: Store in a tightly sealed, light-resistant container and protect from moisture. For long-term storage, -20°C is recommended.[10]

-

In Solution: Prepare solutions fresh when possible. For short-term storage, aliquoting and storing at -20°C for up to one month is advised. For longer-term storage (up to 6 months), -80°C is recommended to minimize freeze-thaw cycles.[10] Use of amber vials is recommended to protect from light.[10]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.[6]

-

Preparation: Add an excess amount of this compound sodium salt to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.

-

Equilibration: Agitate the container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45-μm membrane filter).[12]

-

Quantification: Determine the concentration of the dissolved this compound sodium salt in the supernatant or filtrate using a suitable analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products.[10]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[10]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A mixture of water, methanol, and glacial acetic acid (e.g., 750:249:1, v/v/v) has been reported.[10][13][14]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection Wavelength: 270 nm is a suitable wavelength for detection.[10][13]

-

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of a this compound sodium salt reference standard in the mobile phase. Create a series of working standards at different concentrations to generate a calibration curve.

-

Sample Preparation: Dilute the test sample of this compound sodium salt with the mobile phase to a concentration that falls within the calibration curve range.

-

Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and determine the peak area for this compound sodium salt.

-

Forced Degradation Studies

Forced degradation studies are essential to validate the stability-indicating nature of an analytical method.[10]

-

Acid Hydrolysis: Treat a solution of this compound sodium salt with an acid (e.g., 1N HCl) and heat. Neutralize the solution before injection into the HPLC.[10]

-

Base Hydrolysis: Treat a solution of this compound sodium salt with a base (e.g., 1N NaOH) and heat. Neutralize the solution before injection.[10]

-

Oxidative Degradation: Expose a solution of this compound sodium salt to an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Heat a solution of this compound sodium salt.

-

Photodegradation: Expose a solution of this compound sodium salt to UV light.

After each stress condition, analyze the samples using the developed HPLC method to ensure that any degradation product peaks are well-resolved from the main this compound sodium salt peak.[10]

Mandatory Visualizations

Signaling Pathway: Mechanism of Antibacterial Action

This compound sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for nucleotide synthesis and bacterial survival.[7]

Mechanism of action of this compound sodium.

Experimental Workflow: Solubility Determination

The following diagram illustrates the standard workflow for determining the solubility of this compound sodium salt using the shake-flask method.

Workflow for solubility determination.

Logical Relationship: Forced Degradation Study Design

This diagram outlines the logical flow of a forced degradation study to establish a stability-indicating analytical method.

Forced degradation study design.

References

- 1. This compound sodium | CAS#:144-74-1 | Chemsrc [chemsrc.com]

- 2. This compound sodium | CAS:144-74-1 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. selleckchem.com [selleckchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound sodium (144-74-1) for sale [vulcanchem.com]

- 8. This compound | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. benchchem.com [benchchem.com]

- 11. Photodegradation of this compound under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modification of the Solid-State Nature of this compound and this compound Sodium by Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Role of Dihydropteroate Synthase (DHPS) in Sulfathiazole Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial agent sulfathiazole, focusing on its interaction with the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). It details the mechanism of action, the molecular basis of resistance, quantitative inhibition data, and standard experimental protocols for studying this crucial drug-target interaction.

Introduction: DHPS as a Key Antimicrobial Target

Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1] This metabolic pathway is essential for the production of nucleotides (and subsequently DNA and RNA) and certain amino acids, making it critical for bacterial survival and replication.[1][2] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3][4][5]

Because the folate synthesis pathway is absent in humans, enzymes within this pathway, particularly DHPS, are ideal targets for selective antimicrobial agents.[4] this compound belongs to the sulfonamide class of antibiotics, which were among the first synthetic drugs to be used systemically against bacterial infections.[2][6][7] These drugs function by directly targeting and inhibiting the DHPS enzyme.[3][8]

Mechanism of Action of this compound

The antibacterial effect of this compound is a direct consequence of its structural similarity to the natural DHPS substrate, pABA. This allows it to act as a competitive inhibitor, disrupting the folate biosynthesis pathway.[1][6][8]

The Native DHPS Enzymatic Reaction

The reaction catalyzed by DHPS is understood to proceed via an SN1 mechanism.[3][4][9] The process involves an ordered binding of substrates where DHPP binds to the enzyme first.[4][10] This is followed by the enzymatic removal of the pyrophosphate group, which generates a transient cationic dihydropterin intermediate.[3][4] This reactive intermediate is then attacked by the second substrate, pABA, to form the final product, 7,8-dihydropteroate.[3]

Competitive Inhibition by this compound

Due to its structural analogy to pABA, this compound competes for the same active site on the DHPS enzyme.[6][11] When this compound binds to the active site, it prevents pABA from binding, thereby halting the production of 7,8-dihydropteroate and arresting the entire folate synthesis pathway.[6] This depletion of downstream folate cofactors ultimately inhibits bacterial growth, a bacteriostatic effect.[6]

Interestingly, structural and kinetic studies have shown that sulfonamides like this compound can also act as alternative substrates for DHPS.[3] The enzyme can catalyze the formation of a non-functional dihydropterin-sulfathiazole adduct.[3][11] This adduct is a dead-end product that cannot be utilized by the subsequent enzyme in the pathway, dihydrofolate synthase, further contributing to the blockade of folate synthesis.[12]

Quantitative Analysis of DHPS Inhibition

The potency of this compound and other sulfonamides is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values can vary significantly depending on the bacterial species and the presence of resistance mutations in the DHPS enzyme.

| Species / Strain | DHPS Allele | Inhibitor | Parameter | Value | Reference |

| Escherichia coli | Wild-Type | This compound | IC₅₀ | 2.2 µg/mL | [11] |

| Escherichia coli | Pro64Ser Mutant | This compound | IC₅₀ | 18 µg/mL | [11] |

| Plasmodium falciparum | Sensitive Isolate | Sulfadoxine (B1681781) | Kᵢ | 0.14 µM | [13] |

| Plasmodium falciparum | Highly Resistant Isolate | Sulfadoxine | Kᵢ | 112 µM | [13] |

Mechanisms of this compound Resistance

The clinical efficacy of sulfonamides has been significantly compromised by the widespread emergence of bacterial resistance.[3][14] Resistance to this compound primarily arises from two distinct molecular mechanisms.

Chromosomal Mutations in the folP Gene

The most common mechanism of resistance involves point mutations within the folP gene, which encodes the DHPS enzyme.[8][15] These mutations typically occur in conserved flexible loops that line the pABA-binding pocket.[3][16] The resulting amino acid substitutions alter the active site's conformation, which reduces the binding affinity for sulfonamides while largely preserving the affinity for the natural substrate, pABA.[8][14] This selective disadvantage for the inhibitor allows the enzyme to continue folate synthesis, rendering the drug ineffective. For example, a single proline-to-serine substitution at position 64 in E. coli DHPS is known to confer resistance.[11]

Horizontal Acquisition of sul Genes

Bacteria can also acquire resistance through horizontal gene transfer of mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, and sul3).[8][14] These genes encode for alternative, highly resistant DHPS variants. These acquired enzymes are structurally divergent from the native DHPS and exhibit a pronounced insensitivity to sulfonamides while efficiently binding pABA, thus bypassing the inhibitory action of the drug.[14]

Experimental Protocols

Studying the interaction between this compound and DHPS requires robust enzymatic assays. A continuous, coupled spectrophotometric assay is a standard method for determining DHPS activity and its inhibition.[6][17]

Protocol 1: DHPS Inhibition Assay (IC₅₀ Determination)

This protocol measures the concentration of an inhibitor (e.g., this compound) required to reduce DHPS enzyme activity by 50%.

-

Principle: The activity of DHPS is indirectly measured by coupling the production of 7,8-dihydropteroate to its subsequent reduction by an excess of dihydrofolate reductase (DHFR). This second reaction oxidizes NADPH to NADP⁺, and the rate of this oxidation is monitored by the decrease in absorbance at 340 nm.[6][17]

-

Materials:

-

Recombinant DHPS and DHFR enzymes

-

Substrates: pABA, DHPP

-

Cofactor: NADPH

-

Test Inhibitor: this compound dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

UV-Vis 96-well microplate reader

-

-

Methodology:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO to create a range of test concentrations.

-